molecular formula C11H15NO4S B5345800 isopropyl 4-[(methylsulfonyl)amino]benzoate

isopropyl 4-[(methylsulfonyl)amino]benzoate

Cat. No.: B5345800
M. Wt: 257.31 g/mol
InChI Key: XEMLICYMDQWVJO-UHFFFAOYSA-N
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Description

Isopropyl 4-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group and a methylsulfonylamino group attached to the benzene ring

Properties

IUPAC Name

propan-2-yl 4-(methanesulfonamido)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)16-11(13)9-4-6-10(7-5-9)12-17(3,14)15/h4-8,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMLICYMDQWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-[(methylsulfonyl)amino]benzoate typically involves the esterification of 4-[(methylsulfonyl)amino]benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: 4-[(methylsulfonyl)amino]benzoic acid.

Scientific Research Applications

Isopropyl 4-[(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 4-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-aminobenzoate: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.

    Methyl 4-[(methylsulfonyl)amino]benzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

Uniqueness

Isopropyl 4-[(methylsulfonyl)amino]benzoate is unique due to the combination of its ester and methylsulfonylamino groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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